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Compound of Interest

Compound Name: 2-Deuteriooxypropane

CAS No.: 3979-51-9

Cat. No.: B032920

Get Quote

Executive Summary
2-Deuteriooxypropane (Commonly: 2-Propanol-OD or Isopropyl Alcohol-OD) is the hydroxyl-

deuterated isotopologue of 2-propanol.[1] It is a critical solvent and reagent in mechanistic

chemistry, specifically utilized for probing hydrogen-bonding networks, solvent kinetic isotope

effects (KIE), and proton-exchange dynamics in drug development.

Unlike its fully deuterated counterpart (2-Propanol-

), 2-Deuteriooxypropane retains the proteo-alkyl backbone (

), modifying only the hydroxyl hydrogen to deuterium (

). This selective labeling results in distinct physical property shifts—most notably in density and
infrared absorption—while maintaining a similar boiling point to non-deuterated isopropanol.
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Property
2-Propanol
(Standard)

2-
Deuteriooxypropan
e (OD)

Trend / Isotope
Effect

CAS Number 67-63-0 3979-51-9 N/A

Formula
Mass increase (+1

Da)

Molar Mass 60.10 g/mol 61.10 g/mol +1.66%

Density (25°C) 0.785 g/mL 0.798 g/mL Increased (+1.6%)

Boiling Point 82.6 °C 82.0 – 82.6 °C
Negligible / Slight

Inverse

Refractive Index (

)
1.377 1.375 Slight Decrease

Flash Point 12 °C (53 °F) ~12 °C
Unchanged (Vapor

pressure driven)

Molecular Identity & Structure
Correct Identification is Critical: Researchers must distinguish between the hydroxyl-deuterated

form and the alkyl-deuterated forms.

Target Compound: 2-Deuteriooxypropane (Isopropanol-OD)

Structure:

CAS: 3979-51-9[2][3][4]

Use: H/D exchange studies, O-D stretch analysis.

Common Confusion: 2-Propanol-2-

(Deuterium on Carbon-2)

Structure:
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CAS: 3972-26-7[5][6][7]

Use: Metabolic stability (blocking oxidation at the alpha-carbon).

Structural Visualization
The following diagram illustrates the synthesis and isotopic exchange pathway.
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Figure 1: Synthesis of 2-Deuteriooxypropane via chemical exchange with

. The reaction is driven to the right by using a large excess of

or repeated evaporation cycles.

Detailed Physical Properties
Density and Molar Volume
The most measurable macroscopic difference between 2-Propanol and 2-Propanol-OD is

density.

Density:

(at 25°C).

Mechanism: The substitution of Hydrogen (

) with Deuterium (

) adds mass without significantly altering the molar volume (electronic radius of H and D is
identical). Therefore, the mass per unit volume increases.
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Application: This density difference is sufficient to affect buoyancy in ultra-sensitive

centrifugation gradients or microfluidic separations involving isotopic mixtures.

Phase Transitions (Boiling & Melting)
Contrary to simple mass expectations, the boiling point of deuterated alcohols is governed by

the Isotope Effect on Hydrogen Bonding.

O-D vs O-H Bond: The O-D bond is stronger and has a lower zero-point energy than the O-H

bond. However, the hydrogen bond strength (

) is often slightly stronger than (

) due to the lower vibrational amplitude of deuterium, which allows for more effective
localization in the H-bond well.

Observation: This typically results in a slightly higher boiling point for deuterated alcohols.

For 2-Propanol-OD, the effect is subtle (

) and often masked by purity variations, leading to a reported range of 82.0°C – 82.6°C.

Refractive Index[5]
Value:

(Lit.)

Comparison: Lower than non-deuterated IPA (1.377).

Cause: The lower polarizability of the O-D bond compared to the O-H bond leads to a slight

reduction in the refractive index. This parameter is useful for checking the isotopic purity of

bulk solvent without running NMR.

Spectroscopic Signatures (Identification)
Infrared Spectroscopy (IR)
The most definitive rapid identification method is the shift in the hydroxyl stretching frequency.

The large mass ratio (
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) causes a significant red-shift in vibrational frequency.

Theoretical Shift:

O-H Stretch (Standard): Broad band at 3300 – 3500 cm⁻¹.

O-D Stretch (Deuterated): Broad band at 2450 – 2600 cm⁻¹.

Note: In the "Fingerprint Region" (below 1500 cm⁻¹), the C-O stretch and C-H bending modes

remain largely unchanged, confirming the alkyl backbone is intact.

Nuclear Magnetic Resonance (NMR)
2-Propanol-OD is frequently used as an NMR solvent or co-solvent to eliminate the hydroxyl

proton signal.

¹H NMR (Proton):

Standard IPA: Shows a singlet (or broad hump) for the -OH proton at

2.0 – 5.0 ppm (concentration dependent).

2-Propanol-OD: The -OH signal disappears completely. The methine (

, septet) and methyl (

, doublet) signals remain at

4.0 ppm and

1.2 ppm, respectively.

²H NMR (Deuterium):

Shows a single peak corresponding to the -OD site.
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Applications in Drug Development
Mechanistic Probes (Solvent Kinetic Isotope Effects)
Researchers use 2-Propanol-OD to determine if proton transfer is the rate-determining step

(RDS) in a catalytic cycle or enzymatic reaction.

Protocol: Run the reaction in 2-Propanol-OH vs. 2-Propanol-OD.

Analysis: If

(typically 2–7), it indicates a primary kinetic isotope effect, confirming that the O-H/O-D bond
is breaking in the RDS.

Active Pharmaceutical Ingredient (API) Characterization
2-Propanol-OD is used to determine the number of "exchangeable protons" in a drug molecule.

Workflow: Dissolve API in 2-Propanol-OD.

Result: Labile protons (Amide -NH, Carboxyl -COOH, Alcohol -OH) on the drug will

exchange with the solvent's Deuterium.

Detection: Mass Spectrometry (MS) will show a mass shift (

), where

is the number of exchangeable sites.
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Figure 2: Workflow for using 2-Propanol-OD to map exchangeable protons in small molecule

drugs.

Handling and Storage Protocol
Critical Warning: Hygroscopicity & Re-exchange The primary failure mode in using 2-Propanol-

OD is atmospheric moisture contamination. The deuterium on the hydroxyl group is labile.

Upon contact with moisture (

) in the air, it will rapidly exchange back to the protonated form (

), degrading isotopic purity.

Storage Requirements[6]
Container: Store in borosilicate glass with a PTFE-lined septum cap.

Environment: Store in a desiccator or under an inert atmosphere (Nitrogen/Argon).

Handling:

Do not pour. Use a dry syringe and needle to withdraw liquid through the septum.
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Avoid opening the cap in humid environments (>40% RH).

Verification of Purity
Before critical experiments, verify isotopic purity via IR Spectroscopy.

Pass: Strong band at ~2500 cm⁻¹ (OD), minimal/no band at ~3400 cm⁻¹ (OH).

Fail: Significant band appearing at ~3400 cm⁻¹.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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